N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is an interesting compound that features a sulfonamide functional group, along with a benzo[b]thiophene moiety and dimethylaminoethyl side chain. The combination of these structural elements provides a unique set of chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process:
Formation of the Benzo[b]thiophene Core: : Typically achieved via intramolecular cyclization reactions of appropriately substituted precursors.
Attachment of the Dimethylaminoethyl Group: : This involves nucleophilic substitution or amination reactions to introduce the dimethylaminoethyl group onto the benzo[b]thiophene core.
Introduction of the Difluorobenzenesulfonamide Group: : Sulfonylation reactions with 2,6-difluorobenzenesulfonyl chloride or similar reagents under basic conditions can accomplish this step.
Industrial Production Methods: Scale-up methods involve optimizing each step to maximize yield and purity while minimizing environmental impact and cost. This often requires extensive process development, including the use of catalysts and specialized reaction conditions such as temperature, pressure, and pH control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the benzo[b]thiophene moiety, potentially forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the sulfonamide or the benzo[b]thiophene ring, leading to a range of different products.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic rings and the amino group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Utilizes nucleophiles or electrophiles such as halogens, alkyl groups, or more complex functional groups.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced benzo[b]thiophene derivatives, secondary amines.
Substitution: : Substituted aromatic compounds with varied functional groups depending on the reaction specifics.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules.
Catalyst: : Certain derivatives might act as catalysts in specific organic reactions.
Biology and Medicine
Pharmacological Agent: : Investigated for its potential use as a drug candidate due to its unique structure and potential biological activity.
Biological Probes: : Used in studies to probe biological processes or mechanisms, often due to its fluorescent properties.
Industry
Material Science: : Components in the production of advanced materials with specialized properties.
Agriculture: : Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets. In biological systems, this often involves binding to specific proteins or receptors, altering their activity. The benzo[b]thiophene moiety and the dimethylaminoethyl group play critical roles in these interactions, enabling the compound to engage in hydrogen bonding, π-π stacking, and other molecular interactions. Pathways involved typically include signal transduction cascades and enzyme modulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[b]thiophen-2-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide
N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-2,6-difluorobenzenesulfonamide
Uniqueness
Specificity: : Its unique substitutions and functional groups confer specific reactivity and biological activity.
Chemical Stability: : The combination of difluorobenzenesulfonamide with the benzo[b]thiophene provides high stability under various conditions.
This distinctive compound offers a myriad of opportunities for exploration in both chemical synthesis and biological applications, making it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S2/c1-22(2)16(13-11-25-17-9-4-3-6-12(13)17)10-21-26(23,24)18-14(19)7-5-8-15(18)20/h3-9,11,16,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUEQGIKRNBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.